6,6-Dimethylbicyclo[3.1.0]hexan-3-one
Overview
Description
6,6-Dimethylbicyclo[3.1.0]hexan-3-one is a bicyclic ketone with the molecular formula C8H12O. It is characterized by a unique structure featuring a bicyclo[3.1.0]hexane ring system with two methyl groups at the 6-position and a ketone functional group at the 3-position. This compound is of interest in various fields of chemistry due to its distinctive structural features and reactivity.
Mechanism of Action
Target of Action
6,6-Dimethylbicyclo[3.1.0]hexan-3-one (6,6-DMABH) is a crucial component in several antiviral medications . It plays a key role in the production of boceprevir , a well-known protease inhibitor for the hepatitis C virus . Additionally, it plays a crucial role in the synthesis of pf-07321332 , an oral medication used for the treatment of COVID-19 . Therefore, the primary targets of 6,6-DMABH are the proteases of these viruses.
Result of Action
The result of the action of 6,6-DMABH is the inhibition of viral replication, leading to a decrease in viral load in the body. This helps to alleviate the symptoms of the viral infection and aids in the recovery of the patient .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the scalable synthetic routes for 6,6-Dimethylbicyclo[3.1.0]hexan-3-one involves a five-step process starting from technical grade (+)-3-carene. The process includes key steps such as semipinacol rearrangement, bromohydrin formation, and Baeyer-Villiger oxidation. This method avoids the use of toxic chromium oxidants and minimizes the need for chromatography, making it suitable for large-scale production .
Industrial Production Methods
Industrial production of this compound typically involves the use of robust and scalable processes that rely on crystallization and distillation. These methods are designed to produce the compound in high purity and yield, suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethylbicyclo[3.1.0]hexan-3-one undergoes several types of chemical reactions, including:
Oxidation: The ketone group can be further oxidized under specific conditions.
Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the ketone group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as alkyl halides and strong bases are used for substitution reactions.
Major Products
The major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives of the original compound.
Scientific Research Applications
6,6-Dimethylbicyclo[3.1.0]hexan-3-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic structures.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of other valuable compounds
Comparison with Similar Compounds
Similar Compounds
6,6-Dimethyl-1,1,5,5-tetraaza-6,6-bi(bicyclo[3.1.0]hexane): This compound features a similar bicyclic structure but with additional nitrogen atoms, making it a diaziridine derivative.
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: This compound contains a nitrogen atom in the bicyclic ring, which significantly alters its chemical properties and reactivity.
Uniqueness
6,6-Dimethylbicyclo[3.1.0]hexan-3-one is unique due to its specific structural arrangement and the presence of a ketone functional group. This combination imparts distinct reactivity patterns and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
6,6-dimethylbicyclo[3.1.0]hexan-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-8(2)6-3-5(9)4-7(6)8/h6-7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WECIOCZLOBJQBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C1CC(=O)C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50556406 | |
Record name | 6,6-Dimethylbicyclo[3.1.0]hexan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50556406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13855-29-3 | |
Record name | 6,6-Dimethylbicyclo[3.1.0]hexan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50556406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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